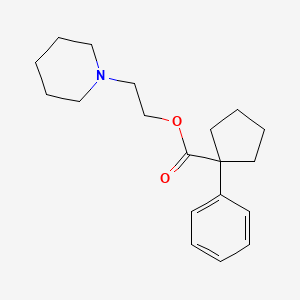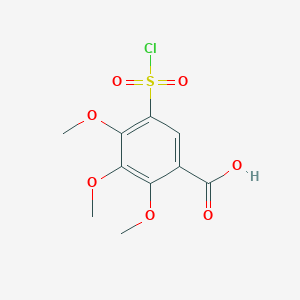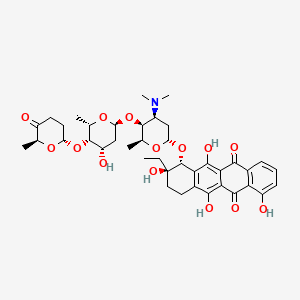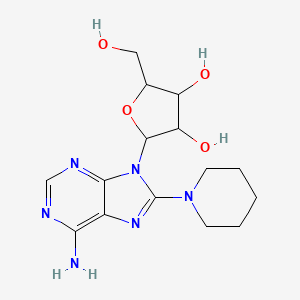
9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine is a complex organic compound with the molecular formula C15H21N5O5 This compound is characterized by its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purine base
Métodos De Preparación
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves multiple steps, including the formation of the pentofuranosyl group and the attachment of the piperidinyl group to the purine base. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine stands out due to its unique structure and properties Similar compounds may include other purine derivatives with different substituents or modifications
Propiedades
Número CAS |
64854-86-0 |
|---|---|
Fórmula molecular |
C15H22N6O4 |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
2-(6-amino-8-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c16-12-9-13(18-7-17-12)21(14-11(24)10(23)8(6-22)25-14)15(19-9)20-4-2-1-3-5-20/h7-8,10-11,14,22-24H,1-6H2,(H2,16,17,18) |
Clave InChI |
CNYYZAAPULRJDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
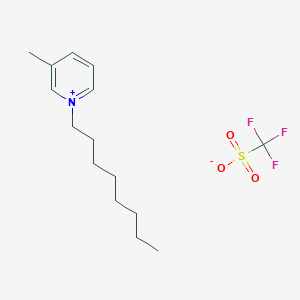
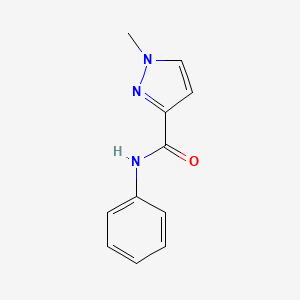
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
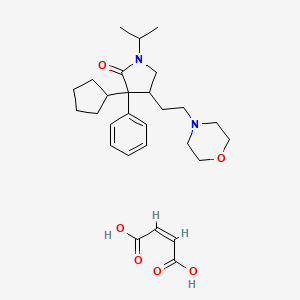

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
